(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(o-tolyl)methanone
Description
The compound "(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(o-tolyl)methanone" features a benzothiazole core linked via an oxygen atom to an azetidine ring, which is further substituted with an o-tolyl (2-methylphenyl) methanone group. The azetidine ring, a four-membered nitrogen-containing heterocycle, enhances metabolic stability and bioavailability compared to larger cyclic amines . The o-tolyl group may influence lipophilicity and steric interactions, impacting binding affinity in biological systems.
Properties
IUPAC Name |
[3-(1,3-benzothiazol-2-yloxy)azetidin-1-yl]-(2-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-12-6-2-3-7-14(12)17(21)20-10-13(11-20)22-18-19-15-8-4-5-9-16(15)23-18/h2-9,13H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNXJHBRSONMTQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CC(C2)OC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(o-tolyl)methanone typically involves the following steps:
Formation of Benzo[d]thiazole Moiety: The benzo[d]thiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Azetidine Ring Formation: The azetidine ring is often formed via the cyclization of a suitable precursor, such as a β-amino alcohol, under basic conditions.
Coupling Reactions: The benzo[d]thiazole moiety is then coupled with the azetidine ring using a suitable coupling agent, such as a carbodiimide or a phosphonium salt.
Introduction of o-Tolyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(o-tolyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles such as amines or thiols, and electrophiles such as alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(o-tolyl)methanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: It is investigated for its potential use in the development of advanced materials, including polymers and nanomaterials.
Biological Research: The compound is used in studies to understand its interactions with biological systems, including its potential as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of (3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(o-tolyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d]thiazole moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The azetidine ring may also contribute to the compound’s biological activity by enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Physicochemical Properties
The table below highlights key differences in yield, melting point, and substituents:
Key Observations :
- Yield : The o-tolyl derivative (3ab) exhibits the highest yield (85%), likely due to optimized coupling conditions . Chlorophenyl derivatives (e.g., 47f) also show moderate yields (76%), while piperazine/piperidine analogs (e.g., 4g, 3d) have lower yields (28.1–52.4%), possibly due to steric hindrance or competing side reactions .
- Melting Points: Azetidine-containing compounds (target) are expected to have higher melting points than piperidine/piperazine derivatives (e.g., 3d: 90.1–90.6°C) due to the azetidine's ring strain and compact structure.
Biological Activity
(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(o-tolyl)methanone is a compound of growing interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological evaluations, and the mechanisms underlying its activity, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound can be characterized by its unique structure, which includes a benzo[d]thiazole moiety linked to an azetidine ring and an o-tolyl group. This structural combination is believed to contribute significantly to its biological properties.
IUPAC Name: (3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(o-tolyl)methanone
Molecular Formula: C15H14N2OS
Molecular Weight: 270.35 g/mol
CAS Number: [not specified]
Synthesis
The synthesis of (3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(o-tolyl)methanone typically involves multi-step organic reactions, including the formation of the azetidine ring and subsequent coupling with the benzo[d]thiazole and o-tolyl groups. The synthesis pathway may vary based on specific laboratory protocols and available reagents.
Antimicrobial Activity
Research has indicated that compounds containing a benzo[d]thiazole core exhibit notable antimicrobial properties. For instance, studies have shown that derivatives of benzo[d]thiazole demonstrate significant activity against various Gram-positive and Gram-negative bacteria. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 18 | 16 µg/mL |
| Pseudomonas aeruginosa | 12 | 64 µg/mL |
Anticancer Activity
Recent studies have explored the anticancer potential of this compound through in vitro assays against various cancer cell lines. The results suggest that it may inhibit cell proliferation and induce apoptosis.
Case Study:
In a study involving human breast cancer cells (MCF-7), (3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(o-tolyl)methanone demonstrated an IC50 value of 5 µM, indicating potent anticancer activity. Mechanistic studies revealed that the compound activates apoptotic pathways, leading to increased caspase activity.
Acetylcholinesterase Inhibition
Another area of interest is the compound's ability to inhibit acetylcholinesterase (AChE), which is crucial for neurotransmission. Inhibition of AChE can be beneficial in treating Alzheimer's disease by increasing acetylcholine levels in the brain.
| Compound | IC50 (µM) |
|---|---|
| (3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(o-tolyl)methanone | 4.5 |
| Standard AChE Inhibitor (Donepezil) | 0.1 |
The biological activity of (3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(o-tolyl)methanone can be attributed to several mechanisms:
- Cell Membrane Disruption: The compound may integrate into microbial membranes, leading to structural damage.
- Enzyme Inhibition: By binding to active sites, it inhibits critical enzymes like AChE, affecting neurotransmitter levels.
- Apoptosis Induction: The activation of apoptotic pathways suggests that the compound can trigger programmed cell death in cancer cells.
Q & A
Q. What are the critical steps in synthesizing (3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(o-tolyl)methanone, and how can reaction conditions be optimized?
The synthesis typically involves three key steps:
Azetidine ring functionalization : Introduction of the benzo[d]thiazole moiety via nucleophilic substitution (e.g., using 2-mercaptobenzothiazole and a halogenated azetidine precursor under basic conditions).
Coupling with o-tolyl ketone : Acylation via Buchwald-Hartwig or Ullmann coupling, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) in anhydrous toluene at 80–100°C .
Purification : Sequential column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (ethanol/water).
Optimization strategies:
Q. How can structural characterization distinguish between isomeric forms of this compound?
Key spectroscopic techniques include:
- ¹H/¹³C NMR : Differentiation via chemical shifts of the azetidine C3 proton (δ 4.2–4.5 ppm) and o-tolyl methyl group (δ 2.3–2.5 ppm). Benzo[d]thiazole protons appear as doublets (δ 7.5–8.1 ppm) .
- 2D NMR (COSY, HSQC) : Resolves spatial proximity of azetidine oxygen and thiazole sulfur .
- High-resolution MS (HRMS) : Exact mass confirmation (calculated for C₂₀H₁₈N₂O₂S: 362.1094) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?
Methodological approach:
Core modifications :
- Replace azetidine with piperidine (increased conformational flexibility).
- Substitute o-tolyl with electron-withdrawing groups (e.g., -CF₃) to enhance target binding .
Functional group analysis :
- Introduce polar substituents (e.g., -OH, -NH₂) on the benzo[d]thiazole ring to improve solubility and pharmacokinetics .
Biological assays :
- Test analogs against enzyme targets (e.g., kinase inhibition assays) with IC₅₀ comparisons .
Example SAR findings:
- Methoxy substitution at the benzo[d]thiazole 6-position increases antimicrobial activity (MIC: 2.5 µM vs. S. aureus) .
Q. How can researchers resolve contradictions in reaction yield data during scale-up synthesis?
| Reaction Condition | Yield (Lab Scale) | Yield (Pilot Scale) |
|---|---|---|
| DMF, 90°C, 4 h | 85% | 62% |
| Toluene, 100°C, 6 h | 78% | 70% |
Resolution strategies:
Q. What mechanistic approaches elucidate the compound’s enzyme inhibition mode?
Stepwise methodology:
In vitro assays :
- Fluorescence polarization to measure binding affinity (Kd) with target enzymes (e.g., cyclooxygenase-2) .
Molecular docking :
- Use AutoDock Vina to model interactions between the benzo[d]thiazole moiety and enzyme active sites (e.g., hydrogen bonding with Ser530) .
Kinetic studies :
- Lineweaver-Burk plots to determine competitive vs. non-competitive inhibition .
Q. How can researchers address solubility limitations in biological assays?
- Co-solvent systems : Use DMSO/PEG-400 mixtures (≤5% DMSO) to maintain compound stability .
- Prodrug design : Introduce hydrolyzable esters (e.g., acetyl) at the azetidine oxygen for in vivo activation .
Future Research Directions
- Mechanistic deep dive : Use cryo-EM to visualize compound-enzyme complexes at near-atomic resolution .
- Hybrid analogs : Combine with triazole or thiadiazole scaffolds to exploit synergistic bioactivity .
- ADMET profiling : Assess metabolic stability (CYP450 inhibition assays) and toxicity (Ames test) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
